molecular formula C7H8F3NS B1404858 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine CAS No. 1260663-12-4

2-[5-(Trifluoromethyl)thien-2-YL]ethanamine

Cat. No. B1404858
CAS RN: 1260663-12-4
M. Wt: 195.21 g/mol
InChI Key: PRYRJWHPSRLJDH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine is C8H10F3NS . The average mass is 195.205 Da and the monoisotopic mass is 195.032959 Da .

Scientific Research Applications

Pharmaceutical Development

TFEA contains the trifluoromethyl group, which is a common pharmacophore in many FDA-approved drugs . This group can significantly affect a drug’s pharmacokinetics, including its metabolic stability, bioavailability, and binding affinity to target proteins. TFEA could be explored for its potential use in developing new therapeutic agents, particularly where the introduction of a trifluoromethyl group can enhance the desired properties of a drug molecule.

Organic Synthesis

The presence of both an amine and a trifluoromethyl group in TFEA makes it a valuable intermediate in organic synthesis . It can be used to introduce these functional groups into more complex molecules, potentially leading to the development of new compounds with unique chemical and physical properties.

Catalysis

TFEA’s structural components may be utilized in catalysis, especially in reactions where the trifluoromethyl group can influence the electronic properties of the catalyst . This can lead to enhanced reaction rates, selectivity, and yields in various chemical reactions.

Agrochemical Research

The trifluoromethyl group is also found in many agrochemicals due to its ability to resist degradation in the environment . TFEA could serve as a precursor in the synthesis of new agrochemicals that require increased environmental persistence and efficacy.

Fluorine Chemistry Research

TFEA is a relevant compound in fluorine chemistry, where the study of fluorine-containing compounds is crucial due to their unique reactivity and the role of fluorine in altering the properties of organic molecules . Research in this area can lead to the discovery of new reactions and the development of fluorine chemistry as a whole.

Mechanism of Action

Target of Action

The primary targets of 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine are currently unknown . This compound is an aromatic amine , which suggests it may interact with various biological targets

Mode of Action

. As an aromatic amine, it may interact with its targets through various mechanisms, such as hydrogen bonding or ionic interactions. The exact nature of these interactions and the resulting changes in the targets are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine are currently unknown . Given the compound’s structure, it may potentially influence pathways involving aromatic amines.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, ie, the extent and rate at which the active moiety is absorbed and becomes available at the site of action

Result of Action

. Understanding these effects would provide insights into the compound’s potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine are subjects of ongoing investigation.

properties

IUPAC Name

2-[5-(trifluoromethyl)thiophen-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NS/c8-7(9,10)6-2-1-5(12-6)3-4-11/h1-2H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYRJWHPSRLJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Trifluoromethyl)thien-2-YL]ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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